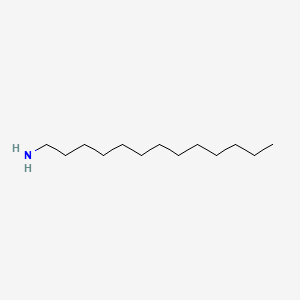

Tridecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tridecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVVEAHYODGCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022199 | |

| Record name | Tridecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid or liquid; mp = 26-30 deg C; [Acros Organics MSDS] | |

| Record name | Tridecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2869-34-3 | |

| Record name | Tridecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002869343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tridecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0KQ9WZ2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tridecylamine: CAS Number and Safety Data

This technical guide provides comprehensive information on the chemical compound tridecylamine, focusing on its Chemical Abstracts Service (CAS) number and detailed safety data. This document is intended for researchers, scientists, and professionals in drug development who handle or intend to use this compound in their work.

Chemical Identification

This compound is a long-chain, lipophilic monoalkylamine.[1][2] It is primarily utilized as a versatile intermediate in the synthesis of various chemicals, including agricultural products, oil additives, emulsifiers, and pigments.[1][2]

-

Chemical Name : this compound

-

Synonyms : 1-Aminotridecane, 1-Tridecanamine, n-Tridecylamine[3]

-

Linear Formula : CH₃(CH₂)₁₂NH₂

-

CAS Number (Mixture of Isomers) : 86089-17-0[2]

-

EC Number : 220-694-0[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 199.38 g/mol | [1][3][4] |

| Appearance | Not specified in search results | |

| Melting Point | 30-32 °C | |

| Boiling Point | 265 °C | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| pKa | 10.63 at 25°C | [1] |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following tables outline its GHS classification and associated hazard and precautionary statements based on available Safety Data Sheets (SDS).

GHS Hazard Classification

| Classification | Category | Source |

| Acute Toxicity, Oral | 4 | [5] |

| Skin Corrosion | 1B | [5] |

| Serious Eye Damage | 1 | [5] |

| Acute Aquatic Hazard | 1 | [5] |

| Chronic Aquatic Hazard | 1 | [5] |

Hazard and Precautionary Statements

| Type | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [5] |

| Hazard | H314 | Causes severe skin burns and eye damage. | [5] |

| Hazard | H410 | Very toxic to aquatic life with long lasting effects. | [5] |

| Precautionary | P260 | Do not breathe dust. | [5] |

| Precautionary | P273 | Avoid release to the environment. | [5] |

| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [5] |

| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. | [5] |

| Precautionary | P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [5] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Safety and Handling Protocols

The following protocols are derived from safety data sheets and are critical for the safe handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A detailed list of required personal protective equipment is provided below.

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. A face shield is also recommended. | [6] |

| Skin Protection | Wear protective gloves and clothing to prevent skin contact. | [6] |

| Respiratory Protection | If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn. |

First Aid Measures

Immediate first aid is crucial in the event of exposure.

| Exposure Route | Protocol | Source |

| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Make victim drink water (two glasses at most). Call a physician immediately. | [5] |

Fire-Fighting Measures

| Aspect | Protocol | Source |

| Suitable Extinguishing Media | Use extinguishing media appropriate for the surrounding fire. No limitations are given for this substance. | [5] |

| Specific Hazards | Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides (NOx). | [5] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear. | [6] |

Experimental Workflow and Logic Diagram

Safe Handling Workflow for this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment, from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Solubility of Tridecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tridecylamine in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data from homologous long-chain primary amines, namely dodecylamine (B51217) (C12) and tetradecylamine (B48621) (C14), to provide a robust predictive framework. This guide includes a detailed experimental protocol for determining the precise solubility of this compound, alongside visualizations of the experimental workflow and the underlying principles of solubility.

Core Principles of this compound Solubility

This compound (C₁₃H₂₉N) is a primary aliphatic amine characterized by a long, nonpolar 13-carbon alkyl chain and a polar amine (-NH₂) head group. This amphiphilic nature dictates its solubility behavior in different organic solvents, which is primarily governed by the "like dissolves like" principle. The interplay of intermolecular forces between this compound and the solvent molecules determines the extent of its solubility.

-

Van der Waals Forces: The long hydrocarbon tail of this compound leads to significant London dispersion forces. These forces are the predominant interactions with nonpolar solvents.

-

Hydrogen Bonding: The polar amine group can act as a hydrogen bond donor and acceptor, allowing for interactions with polar protic solvents.

-

Dipole-Dipole Interactions: The polarity of the C-N bond enables dipole-dipole interactions with polar aprotic solvents.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Predicted Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in public literature, a strong prediction of its solubility can be made by examining data for its close homologues, dodecylamine and tetradecylamine. It is anticipated that the solubility of this compound will be very similar to these compounds.

Table 1: Quantitative and Qualitative Solubility Data of Homologous Amines

| Solvent Class | Solvent | Dodecylamine (C12) Solubility | Tetradecylamine (C14) Solubility | Predicted this compound (C13) Solubility |

| Polar Protic | Ethanol | Soluble/Miscible[1][2][3] | Good solubility[4] | High Solubility / Miscible |

| Methanol | - | Good solubility[4] | High Solubility / Miscible | |

| Isopropyl Alcohol | Soluble | - | High Solubility | |

| Polar Aprotic | Chloroform | Soluble[3] | Good solubility[4] | High Solubility |

| Ether (Diethyl ether) | Soluble/Miscible[1][2][3] | Soluble[5] | High Solubility / Miscible | |

| Nonpolar | Benzene | Miscible[2] | Soluble[5] | High Solubility / Miscible |

Disclaimer: The predicted solubility for this compound is an estimation based on the properties of its homologous amines and the principles of chemical solubility. For precise applications, experimental verification is recommended.

Experimental Protocol: Determination of this compound Solubility

The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[6] The following protocol provides a detailed methodology for accurately measuring the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Drying oven or rotary evaporator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a chemically compatible syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the dish or vial. This can be done under a fume hood, with a gentle stream of nitrogen, or using a rotary evaporator.

-

Once the bulk of the solvent has been removed, place the dish or vial in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Periodically remove the dish or vial from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.

-

3.3. Data Calculation

-

Mass of dissolved this compound: Subtract the initial weight of the empty dish/vial from the final constant weight of the dish/vial containing the dried this compound residue.

-

Solubility Calculation: Express the solubility in the desired units. For example:

-

g/100 mL: (Mass of dissolved this compound in g / Volume of filtered solution in mL) * 100

-

mg/mL: (Mass of dissolved this compound in mg / Volume of filtered solution in mL)

-

Visualizations

4.1. Intermolecular Interactions in Solution

The following diagram illustrates the primary intermolecular forces involved in the dissolution of this compound in different classes of organic solvents.

Caption: this compound's interactions with organic solvents.

4.2. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

This compound is predicted to exhibit high solubility in a wide range of common organic solvents, including alcohols, ethers, and aromatic hydrocarbons, a characteristic attributed to its long, nonpolar alkyl chain. This guide provides a framework for understanding and predicting its solubility based on data from homologous amines. For applications requiring precise solubility values, the detailed isothermal shake-flask method with gravimetric analysis is the recommended experimental protocol. The provided diagrams offer a clear visualization of the theoretical principles and the practical workflow for solubility determination, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. CAS 124-22-1: Dodecylamine | CymitQuimica [cymitquimica.com]

- 2. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Tetradecyl amine [kemipro-surfactant.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tridecylamine: Molecular Weight, Formula, and Properties

Tridecylamine, also known as 1-aminotridecane, is an aliphatic amine with a 13-carbon chain.[1] This guide provides a summary of its key chemical and physical properties, presented for researchers, scientists, and professionals in drug development.

Core Chemical Data

The fundamental properties of this compound are its molecular weight and chemical formula.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₉N | [2] |

| Molecular Weight | 199.38 g/mol | [2][3][4][5] |

| CAS Number | 2869-34-3 | [2] |

| Melting Point | 27.40 °C to 32 °C | [3][6] |

| Boiling Point | 265 °C to 275.80 °C | [3][6] |

| Flash Point | > 110 °C (> 230 °F) | [3][6] |

| Vapor Pressure | 0.005 mmHg @ 25 °C (estimated) | [6] |

Chemical Structure and Visualization

This compound consists of a thirteen-carbon alkyl chain attached to an amine group.[1] This structure gives it amphiphilic properties, meaning it has both hydrophilic (the amine head) and hydrophobic (the alkyl tail) characteristics.

Caption: Simplified structure of this compound.

Applications in Research and Development

This compound serves as a versatile building block in chemical synthesis.[1] It is used in the preparation of:

-

Alkylated 1,2,4-triazoles which act as bridging ligands in the formation of polymeric iron(II) species.[1][3]

-

Amphiphilic molecules such as N-tridecyl-β-hydroxypropionic acid amide (THPA) and N-(β-hydroxyethyl)tridecanoic acid amide (HETA).[3]

-

It also acts as a ligand in the synthesis of palladium-based catalysts.[1][3]

Methodological Note

The determination of fundamental physicochemical properties such as molecular weight, melting point, and boiling point involves standard analytical techniques. For instance, molecular weight is confirmed by mass spectrometry, while melting and boiling points are determined using calorimetry and distillation apparatus, respectively. Detailed experimental protocols for these well-established methods are available in standard organic chemistry laboratory manuals and are not reiterated here. The concept of signaling pathways is not applicable to a simple molecule like this compound, as it describes complex biological communication cascades.

References

Tridecylamine as a Lipophilic Monoalkylamine: A Technical Guide for Drug Development

Abstract: Tridecylamine, a long-chain monoalkylamine, possesses significant lipophilic and amphiphilic properties, making it a molecule of interest for researchers in material science and drug development. Its 13-carbon aliphatic chain allows for effective interaction with hydrophobic environments, while the primary amine group provides a site for functionalization and interaction with polar systems. These characteristics make it a versatile tool in various applications, including as a surfactant, an intermediate in chemical synthesis, and notably, as a capping and stabilizing agent in the formulation of nanoparticle-based drug delivery systems. This technical guide provides an in-depth overview of this compound's physicochemical properties, its role in nanoparticle synthesis and characterization, and the subsequent biological interactions of such systems, including cellular uptake mechanisms and potential effects on signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in leveraging this compound for advanced pharmaceutical formulations.

Physicochemical Properties of this compound

This compound (TDA), also known as 1-aminotridecane, is a primary amine with the chemical formula C₁₃H₂₉N.[1] Its long, saturated 13-carbon chain confers a strong lipophilic (fat-loving) character, while the terminal amine group provides a hydrophilic anchor, making the molecule amphiphilic.[1] This dual nature is fundamental to its function as a surfactant and stabilizer.[1] The amine group is weakly basic, with a pKa of 10.63, allowing it to act as a ligand in coordination chemistry or participate in acid-base reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | tridecan-1-amine | [2] |

| CAS Number | 2869-34-3 | [1][3] |

| Molecular Formula | C₁₃H₂₉N | [1][2][3] |

| Molecular Weight | 199.38 g/mol | [1][3] |

| Melting Point | 30-32 °C | [4] |

| Boiling Point | 265 °C | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [5] |

| pKa (at 25°C) | 10.63 | [1] |

| logP (o/w) | 5.642 (estimated) | [5] |

| Water Solubility | 14.61 mg/L at 25 °C (estimated) | [5] |

| Appearance | White solid or liquid |[2] |

Applications in Drug Delivery and Nanoparticle Formulation

The surfactant properties of this compound make it highly suitable for applications in pharmaceutical formulations, particularly in the development of drug delivery systems for hydrophobic drugs.[1] Its primary role is often as a surface-active agent or "capping agent" in the synthesis of metallic or lipid-based nanoparticles. As a capping agent, this compound adsorbs to the nanoparticle surface, where its long alkyl chains provide a steric barrier that prevents aggregation, thus controlling particle size and ensuring colloidal stability.[6] This is critical for the successful formulation of nanomedicines, as particle size and stability directly impact bioavailability, biodistribution, and efficacy.[7]

Experimental Workflow: Nanoparticle Synthesis and Characterization

The development of a this compound-based nanoparticle system follows a logical workflow from synthesis to comprehensive characterization to ensure suitability for biological applications.

This workflow begins with the mixing of precursors, followed by a reduction step to form the nanoparticle core. This compound stabilizes the particles as they form. After purification, a suite of characterization techniques is employed to determine the critical physicochemical properties of the nanoparticles.[8][9]

Biological Interactions of this compound-Based Nanoparticles

For any nanoparticle system to be effective in drug delivery, its interactions with biological systems must be well understood. This includes the mechanisms of cellular uptake and any potential downstream effects on cellular signaling pathways.

Cellular Uptake Mechanisms

Nanoparticles, typically those in the 10-200 nm range, primarily enter cells through various forms of endocytosis, a process where the cell membrane engulfs substances.[10] The specific pathway can be influenced by nanoparticle properties such as size, shape, and surface chemistry.[11][12] Cationic nanoparticles, which can be formed using protonated this compound at physiological pH, may have different uptake efficiencies compared to neutral or anionic particles.[10]

The primary pinocytic routes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14] Following internalization, nanoparticles are typically enclosed in endosomes. The "endosomal escape" — releasing the drug payload into the cytosol before the endosome fuses with the degradative lysosome — is a critical challenge in drug delivery that formulations aim to overcome.[14]

Interaction with Signaling Pathways

Nanoparticles, as foreign materials, can be recognized by cellular receptors, potentially triggering innate immune signaling pathways. Toll-like receptors (TLRs) are a class of receptors that recognize pathogen-associated molecular patterns and can also be activated by certain nanomaterials.[15][16] Understanding these interactions is crucial for designing biocompatible delivery systems that avoid unwanted inflammatory responses.

For instance, recognition by TLR4 can initiate a TRIF-dependent signaling cascade, leading to the activation of the transcription factor IRF3 and subsequent production of type I interferons, culminating in an inflammatory response.[15] The surface chemistry imparted by this compound can influence this recognition process.

Cytotoxicity and Safety Profile

While this compound is a valuable formulation excipient, its cytotoxic potential must be considered. In vitro studies have shown that it exhibits dose-dependent toxicity.[1] The safety profile suggests that while high concentrations can be cytotoxic, it may be safe for use at the lower concentrations typically employed in specific formulations.[1]

Table 2: In Vitro Cytotoxicity Data for this compound

| Assay Parameter | Value | Cell Line | Source(s) |

|---|---|---|---|

| IC₅₀ | 120 µM | Human epithelial cells | [1] |

| LD₅₀ (intraperitoneal) | 70 mg/kg | Mouse |[5] |

It is critical to perform thorough biocompatibility and toxicity assessments for any new nanoparticle formulation, as the final construct's properties (size, charge, concentration) will determine its overall safety profile.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles

This protocol is adapted from established methods for similar long-chain alkylamine capping agents and serves as a representative example.[6]

-

Preparation of Gold Precursor Solution: Dissolve 10 mg of chloroauric acid (HAuCl₄·3H₂O) in 10 mL of deionized water.

-

Phase Transfer: In a separate vial, dissolve 100 µL of this compound in 10 mL of toluene (B28343). Add the aqueous gold precursor solution to the toluene solution and stir vigorously for 15 minutes. The tetrachloroaurate (B171879) ions will transfer to the organic phase.

-

Reduction: Prepare a fresh solution of 10 mg of sodium borohydride (B1222165) (NaBH₄) in 5 mL of ice-cold deionized water. Add this reducing agent solution dropwise to the organic phase under vigorous stirring.

-

Nanoparticle Formation: Observe the solution as it changes color, indicating the formation of gold nanoparticles. Continue stirring for a minimum of 2 hours to ensure complete reaction and stabilization by the this compound.

-

Purification: Transfer the nanoparticle solution to a centrifuge tube. Add ethanol (B145695) to precipitate the nanoparticles. Centrifuge to pellet the particles, discard the supernatant, and re-disperse the nanoparticles in a clean solvent like ethanol or toluene. Repeat this washing step three times to remove excess reactants.

Protocol 2: General Characterization of Nanoparticles

-

Dynamic Light Scattering (DLS): Re-disperse a small aliquot of the purified nanoparticles in an appropriate solvent (e.g., water or ethanol). Analyze using a DLS instrument to determine the hydrodynamic diameter and polydispersity index (PDI). For zeta potential, ensure the sample is dispersed in an aqueous buffer of known pH.[1]

-

Transmission Electron Microscopy (TEM): Dilute the purified nanoparticle suspension in a volatile solvent (e.g., ethanol). Place a single drop onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely. Image the grid using a TEM to visualize nanoparticle morphology, determine the core size, and assess the size distribution.[8]

-

X-ray Diffraction (XRD): Prepare a powder sample of the dried, purified nanoparticles. Mount the powder on a sample holder and scan over a range of 2θ angles using an XRD instrument. Use the Scherrer equation on the resulting diffraction peaks to calculate the average crystallite size.[8][17]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This is a generalized protocol for assessing the metabolic activity of cells as an indicator of viability.[6][11]

-

Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa, HEK293) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Nanoparticle Treatment: Prepare serial dilutions of the this compound-capped nanoparticles in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known toxin as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

This compound is a functionally versatile lipophilic monoalkylamine with significant potential in the field of drug development. Its amphiphilic nature makes it an effective stabilizer for nanoparticle formulations, enabling the delivery of hydrophobic therapeutic agents. A thorough understanding of its physicochemical properties, coupled with rigorous characterization of the resulting nanoparticles and assessment of their biological interactions and safety, is paramount for its successful translation into advanced therapeutic systems. The protocols and data presented in this guide offer a foundational framework for researchers to explore and optimize the use of this compound in their work.

References

- 1. This compound | 2869-34-3 | Benchchem [benchchem.com]

- 2. Tridecanamine | C13H29N | CID 40761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 十三烷胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tridecyl amine, 2869-34-3 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 7. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wilhelm-lab.com [wilhelm-lab.com]

- 15. Suppression of the TRIF-dependent signaling pathway of TLRs by epoxomicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to the Surfactant Properties of Tridecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecylamine (TDA), a primary alkylamine with a 13-carbon chain, is a cationic surfactant with a wide range of applications stemming from its amphiphilic nature. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, including its physicochemical characteristics, and its roles as an emulsifier, flotation agent, and a component in drug delivery systems. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from its close structural analog, dodecylamine (B51217) (DDA), to provide a more complete understanding of its expected behavior.

Physicochemical and Surfactant Properties of this compound

This compound's surfactant properties are dictated by its molecular structure, which consists of a long, hydrophobic C13 alkyl tail and a hydrophilic primary amine headgroup. In aqueous solutions, the amine group can be protonated, rendering the molecule positively charged and enabling it to function as a cationic surfactant.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₉N | [1] |

| Molecular Weight | 199.38 g/mol | [1] |

| Melting Point | 30-32 °C | [1] |

| Boiling Point | 265 °C | [1] |

| pKa (at 25 °C) | 10.63 | [2] |

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles.[3][4] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration.[3] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution.[3]

Surface Tension Reduction

This compound, like other surfactants, reduces the surface tension of water. The extent of this reduction is a measure of its efficiency as a surfactant. While a specific surface tension isotherm for this compound is not available, studies on dodecylamine solutions show a characteristic decrease in surface tension with increasing concentration until the CMC is reached.[6] The dynamic surface tension of dodecylamine solutions can be influenced by factors such as pH and the presence of salts.[6]

Krafft Temperature

The Krafft temperature is the minimum temperature at which a surfactant can form micelles.[7][8] Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. The Krafft temperature is influenced by the length of the hydrocarbon chain, with longer chains generally leading to higher Krafft temperatures.[8] For dodecylamine, the Krafft point has been reported to increase significantly with increasing electrolyte concentration, from approximately 17-18 °C in distilled water to about 80 °C in a 16% brine solution.[9] Given its longer alkyl chain, this compound would be expected to have a slightly higher Krafft temperature than dodecylamine under similar conditions.

Experimental Protocols for Surfactant Characterization

This section outlines detailed methodologies for determining the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Conductometry

The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase slows down because the newly formed micelles have lower mobility.[10] The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.[10]

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound hydrochloride in deionized water. A series of dilutions are then made to cover a concentration range expected to bracket the CMC.

-

Measurement:

-

Use a calibrated conductivity meter with a temperature-controlled cell (e.g., at 25 °C).

-

Measure the specific conductivity (κ) of each solution, ensuring temperature equilibrium is reached before each reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the surfactant concentration.

-

The plot will show two linear regions with different slopes.

-

The intersection of the two extrapolated linear portions corresponds to the CMC.

-

Determination of Surface Tension by the Wilhelmy Plate Method

The Wilhelmy plate method is a common technique for measuring the surface tension of liquids.[11][12] It involves measuring the force exerted on a thin plate as it is brought into contact with the liquid surface. For cationic surfactants like this compound, which can adsorb onto platinum plates, using a paper Wilhelmy plate is a suitable alternative.

Protocol:

-

Instrument Setup:

-

Use a force tensiometer equipped with a Wilhelmy plate (platinum or paper).

-

Ensure the plate is clean and the instrument is calibrated.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound at various concentrations.

-

Place the sample in a thermostatted vessel to maintain a constant temperature.

-

-

Measurement:

-

Slowly bring the liquid surface into contact with the Wilhelmy plate.

-

The force exerted on the plate due to surface tension is measured by the tensiometer.

-

The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a perfectly wetting plate).

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration.

-

The resulting surface tension isotherm will show a decrease in surface tension with increasing concentration, followed by a plateau above the CMC.

-

Applications of this compound as a Surfactant

This compound's amphiphilic nature makes it a versatile surfactant in various industrial and research applications.

Emulsifier

This compound can act as an emulsifier, stabilizing oil-in-water (O/W) or water-in-oil (W/O) emulsions.[9] As a cationic surfactant, it adsorbs at the oil-water interface, reducing the interfacial tension and creating a charged layer that prevents droplet coalescence through electrostatic repulsion. Its effectiveness as an emulsifier is demonstrated in cosmetic formulations where it enhances emulsion stability.[2]

Flotation Agent

In mineral processing, this compound and other long-chain primary amines are used as collectors in the froth flotation of silicate (B1173343) minerals, such as quartz.[9][13] The positively charged amine headgroup adsorbs onto the negatively charged silica (B1680970) surface, rendering the surface hydrophobic.[14] Air bubbles introduced into the mineral slurry then attach to the hydrophobic particles, carrying them to the surface to be collected in the froth. The adsorption mechanism is primarily driven by electrostatic interactions between the protonated amine and the deprotonated silanol (B1196071) groups on the quartz surface.[14]

Role in Drug Development

This compound and its derivatives have potential applications in drug delivery systems, primarily as penetration enhancers for transdermal drug delivery.[15][16]

Mechanism of Action as a Penetration Enhancer:

Long-chain amines can enhance the permeation of drugs through the skin by disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin.[17][18] The proposed mechanisms include:

-

Lipid Fluidization: The hydrophobic tail of the amine inserts into the lipid bilayers of the stratum corneum, increasing their fluidity and permeability.

-

Formation of Aqueous Channels: The polar headgroup can interact with the polar components of the skin, potentially creating transient aqueous channels through which hydrophilic drugs can pass.[17]

A study on the transdermal delivery of testosterone (B1683101) showed that dodecylamine, in combination with N,N-diethyl-m-toluamide (DEET), synergistically enhanced the skin permeation of the drug.[15][16]

Conclusion

This compound is a versatile cationic surfactant with important applications in various fields. While specific quantitative data on its surfactant properties are limited, its behavior can be reasonably inferred from its structural analog, dodecylamine. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound's surfactant properties. Further research to determine the precise CMC, surface tension isotherm, and Krafft temperature of this compound under various conditions will be invaluable for optimizing its use in existing applications and exploring new technological frontiers, particularly in the realms of drug delivery and advanced materials.

References

- 1. journalssystem.com [journalssystem.com]

- 2. Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Krafft temperature - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 12. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 13. ausimm.com [ausimm.com]

- 14. mdpi.com [mdpi.com]

- 15. Synergic enhancing-effect of DEET and dodecylamine on the skin permeation of testosterone from a matrix-type transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of long-chain alkylamines

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Long-chain alkylamines are organic molecules characterized by a hydrophobic alkyl chain of significant length and a hydrophilic amine head group. This amphiphilic nature is central to their diverse biological activities and makes them a subject of considerable interest in medicinal chemistry, materials science, and drug development.[1] Alkylamine motifs are prevalent in approximately 35% of pharmaceuticals, with tertiary alkylamines found in about 60% of such drugs, highlighting their importance.[2] Their ability to interact with biological membranes, modulate protein function, and serve as versatile structural motifs in synthesis underpins their wide range of applications.[2][3] This guide provides a comprehensive overview of the biological activities of long-chain alkylamines, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties, as well as their role in advanced drug delivery systems.

Antimicrobial Activity

Long-chain alkylamines and their derivatives, particularly quaternary ammonium (B1175870) compounds (QACs), are potent antimicrobial agents effective against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and yeasts.[4][5] The primary mechanism of action involves the disruption of the bacterial cell membrane integrity.[3] The positively charged amine group interacts electrostatically with the negatively charged components of the bacterial membrane, such as phosphatidylglycerol, while the hydrophobic alkyl chain penetrates the lipid bilayer, leading to leakage of cytoplasmic contents and cell death.[3][6]

The antimicrobial efficacy is strongly correlated with the length of the alkyl chain. Generally, activity increases with chain length up to an optimal point, after which a "cutoff effect" is observed, where longer chains lead to decreased activity.[7] This phenomenon is often attributed to reduced aqueous solubility and challenges in traversing the cell wall of the microorganisms.[7] For instance, studies on N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides showed peak activity at chain lengths of approximately 16 and 14 carbons, respectively.[7] Similarly, quaternary ammonium lignins (QALs) with longer alkyl chains (C14–C18) demonstrated higher bactericidal effects compared to those with shorter chains.[8]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Chain Length | MIC (μM) | MBC (mg/L) | Reference |

| N-Alkyl Betaines | S. aureus | C8 | 23,000 | - | [7] |

| C16 | 61 | - | [7] | ||

| E. coli | C8 | 12,000 | - | [7] | |

| C16 | 120 | - | [7] | ||

| Tertiary Alkylamine Polyaspartamides (PASP-n) | S. aureus | C1 (N,N-dimethylamine) | >100 µg/mL | - | [6] |

| C4 (N,N-dibutylamine) | 3.1 µg/mL | - | [6] | ||

| E. coli | C1 (N,N-dimethylamine) | >100 µg/mL | - | [6] | |

| C4 (N,N-dibutylamine) | 12.5 µg/mL | - | [6] | ||

| Quaternary Ammonium Lignins (QALs) | K. pneumoniae | C14-C18 | - | 0.012 | [8] |

| S. aureus | C14-C18 | - | 0.012 | [8] |

MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration.

Caption: General mechanism of antimicrobial action of long-chain alkylamines.

Anticancer Activity

Long-chain alkylamines have also been investigated for their potential as anticancer agents. Their antiproliferative activity is often dependent on the length of the alkyl chain. Studies on a series of p-alkylaminophenols showed that anticancer activity against various cancer cell lines, including HL60, MCF-7, and DU-145, increased with the elongation of the alkyl chain.[9] For example, p-octylaminophenol was the most potent inhibitor of cell growth against several cell lines tested.[9] This growth inhibition in HL60 cells was associated with the induction of apoptosis.[9]

Novel synthetic aliphatic amido-quaternary ammonium salts have been developed as anticancer agents that function by increasing the levels of Ras homolog gene family, member B (RhoB), a tumor suppressor protein.[10] These compounds demonstrated anti-proliferative activities against several human cancer cell types, with the most promising compounds promoting apoptosis through a RhoB-mediated pathway.[10]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Chain Length | Activity Metric | Value | Reference |

| p-Alkylaminophenols | HL60, MCF-7, DU-145 | C4 (Butyl) | Growth Suppression | + | [9] |

| C6 (Hexyl) | Growth Suppression | ++ | [9] | ||

| C8 (Octyl) | Growth Suppression | +++ | [9] | ||

| Linear Polyisocyanide Quaternary Ammonium Salts | MK-28 Gastric Cancer | C8 (Octyl) | IC₅₀ | 103.67 µg/mL | [11] |

Activity is qualitatively ranked based on the source material where exact IC₅₀ values for all compounds were not provided.

Caption: Simplified pathway for anticancer activity via RhoB upregulation.

Enzyme Inhibition

The structural features of long-chain alkylamines make them effective inhibitors of various enzymes. The inhibitory activity is often linked to the chain length and the nature of the amine head group.[12]

A notable example is the inhibition of dynamin GTPase, a protein essential for endocytosis. A series of lipid-like molecules, including long-chain amines and their quaternary ammonium salts, were found to have moderate inhibitory activity.[12] The potency was linked to the alkyl chain length and the quaternization of the terminal amine. The most potent compound identified was myristoyl trimethyl ammonium bromide (MTMAB), with an IC₅₀ of 3.15 µM.[12]

Furthermore, derivatives of phthalimide-alkylamine have been synthesized as multifunctional inhibitors for enzymes relevant to Alzheimer's disease, such as cholinesterases (AChE, BuChE) and monoamine oxidase-B (MAO-B).[13] These molecules are designed to bind to both the catalytic active site and the peripheral anionic site of the enzymes.[13]

Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Myristoyl trimethyl ammonium bromide (MTMAB) | Dynamin GTPase | 3.15 | [12] |

| Phthalimide-Alkylamine (TM-9) | Human AChE | 1.2 | [13] |

| Human BuChE | 3.8 | [13] | |

| Human MAO-B | 2.6 | [13] |

Applications in Drug and Gene Delivery

The surface functionalization of nanoparticles with long-chain alkylamines is a key strategy in designing effective vehicles for drug and gene delivery.[1] The amine groups can be protonated to create a positive surface charge, which facilitates interaction with negatively charged biological structures like cell membranes and nucleic acids (DNA, RNA).[1]

The length of the alkyl chain is a critical parameter that influences the physicochemical properties of the resulting nanoparticles, including their size, stability, and morphology.[1] For instance, in the synthesis of quantum dots, shorter-chain alkylamines tend to produce larger nanocrystals, while longer chains result in smaller ones.[1] The alkyl chains also provide steric hindrance, which prevents nanoparticle aggregation and enhances colloidal stability.[1] In drug delivery systems using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), surface modification with alkylamines can affect drug loading efficiency and release kinetics through hydrophobic interactions.[1]

Caption: Workflow of using alkylamine-functionalized nanoparticles for drug delivery.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation : A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution : The long-chain alkylamine compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation : Each well is inoculated with the prepared microorganism suspension. Positive (microorganism, no compound) and negative (broth only) controls are included.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

Reading : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Dynamin GTPase Inhibition Assay

This assay measures the ability of a compound to inhibit the GTPase activity of the dynamin enzyme.

-

Reagents : Purified dynamin enzyme, GTP (substrate), and a phosphate (B84403) detection reagent (e.g., Malachite Green). The test compound (e.g., MTMAB) is dissolved in a suitable solvent.[12]

-

Reaction Setup : The reaction is typically performed in a 96-well plate. Each well contains a buffer solution, the dynamin enzyme, and varying concentrations of the test compound.

-

Initiation : The reaction is initiated by adding GTP to each well.

-

Incubation : The plate is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for GTP hydrolysis.

-

Detection : The reaction is stopped, and the phosphate detection reagent is added. The amount of inorganic phosphate released from GTP hydrolysis is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Synthesis of Alkylamine-Functionalized Iron Oxide Nanoparticles

This protocol describes a one-step aqueous synthesis using dodecylamine (B51217) (DDA) as both a reducing and capping agent.[1]

-

Materials : Ferrous chloride (FeCl₂), Dodecylamine (DDA), Deionized water, Ethanol (B145695).

-

Procedure :

-

Prepare an aqueous solution of FeCl₂.

-

Prepare a solution of DDA in ethanol.

-

Under vigorous stirring, add the DDA solution to the FeCl₂ solution. The molar ratio of DDA to FeCl₂ can be adjusted to control the final nanoparticle size.

-

Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain for a set period to allow for nanoparticle formation.[1]

-

Purify the resulting nanoparticles by centrifugation and wash multiple times with ethanol and water to remove excess reactants.[1]

-

Conclusion

Long-chain alkylamines represent a versatile and powerful class of molecules with significant biological activities. The length of the alkyl chain is a critical determinant of their function, influencing everything from antimicrobial and anticancer potency to the physical characteristics of nanoparticle-based delivery systems.[1][9] Their primary mechanism of action, often involving the disruption of cellular membranes, makes them effective against a range of pathogens and cancer cells.[3] As enzyme inhibitors, they offer therapeutic potential for diseases like Alzheimer's.[12][13] For researchers and drug developers, the ability to tune the biological and physical properties of these compounds by modifying the alkyl chain and amine headgroup provides a vast chemical space for the design of novel therapeutics and advanced biomedical technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. thegauntgroup.com [thegauntgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Long-chain alkanoylcholines, a new category of soft antimicrobial agents that are enzymatically degradable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-chain alkanoylcholines, a new category of soft antimicrobial agents that are enzymatically degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Properties of Novel Quaternary Ammonium Lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel aliphatic amido-quaternary ammonium salts for anticancer chemotherapy: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of Tridecylamine as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tridecylamine, a 13-carbon primary aliphatic amine, serves as a crucial and versatile chemical intermediate in a wide array of industrial and scientific applications. Its unique molecular structure, featuring a long, hydrophobic alkyl chain and a reactive primary amine group, imparts amphiphilic properties that are leveraged in the synthesis of a diverse range of downstream products. This technical guide provides a comprehensive overview of the synthesis of this compound, its key applications as a chemical intermediate, and its role in the formulation of various products.

Physicochemical Properties of this compound

This compound is a long-chain, lipophilic monoalkylamine with the molecular formula C₁₃H₂₉N.[1] It is commercially available at purities of ≥97%.[1]

| Property | Value |

| Molecular Formula | C₁₃H₂₉N |

| Molecular Weight | 199.38 g/mol |

| CAS Number | 2869-34-3 |

| Boiling Point | 265 °C (lit.) |

| Melting Point | 30-32 °C (lit.) |

| pKa (25°C) | 10.63 |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes: catalytic hydrogenation of fatty nitriles and reductive amination of aldehydes or ketones.

Catalytic Hydrogenation of Tridecanenitrile (B1583151)

One of the most common industrial methods for synthesizing this compound is the catalytic hydrogenation of tridecanenitrile, which is often derived from natural fats and oils.[1] This process involves the reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂).

Experimental Protocol:

A detailed experimental protocol for the catalytic hydrogenation of a nitrile is described in patent CN1318385C, which can be adapted for tridecanenitrile.[2]

-

Materials: Tridecanenitrile, Raney Nickel or Cobalt catalyst, hydrogen gas, solvent (e.g., isopropanol), optional ammonia (B1221849).

-

Procedure:

-

The tridecanenitrile is charged into a high-pressure autoclave reactor along with the catalyst.

-

The reactor is sealed and purged with nitrogen to remove any air.

-

The solvent and optional ammonia (to suppress secondary amine formation) are added.[3]

-

The reactor is pressurized with hydrogen to 3-10 MPa.[1]

-

The mixture is heated to a temperature between 120-250 °C and stirred vigorously.[1]

-

The reaction is monitored until the consumption of hydrogen ceases.

-

After cooling and depressurization, the catalyst is filtered off.

-

The crude this compound is purified by distillation.

-

Reaction Scheme:

Synthesis of this compound via Catalytic Hydrogenation.

Reductive Amination of Tridecanal

Another significant synthetic route is the reductive amination of tridecanal. This method involves the reaction of the aldehyde with ammonia to form an imine intermediate, which is then reduced to the primary amine.[4]

Experimental Protocol:

A general procedure for reductive amination can be adapted for the synthesis of this compound.[4][5]

-

Materials: Tridecanal, ammonia or an ammonia source (e.g., ammonium (B1175870) acetate), a reducing agent (e.g., sodium cyanoborohydride or hydrogen gas with a catalyst), and a suitable solvent (e.g., methanol).[5]

-

Procedure:

-

Tridecanal and the ammonia source are dissolved in the solvent in a reaction vessel.

-

For catalytic hydrogenation, a catalyst such as palladium or nickel is added, and the vessel is pressurized with hydrogen at elevated temperature and pressure.[4]

-

For chemical reduction, the reducing agent is added portion-wise to the solution, often at room temperature or slightly elevated temperatures.

-

The reaction progress is monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up by quenching any remaining reducing agent, followed by extraction and purification of the this compound, typically through distillation.

-

Reaction Scheme:

Synthesis of this compound via Reductive Amination.

Applications of this compound as a Chemical Intermediate

This compound's bifunctional nature makes it a valuable building block in the synthesis of a variety of commercially important compounds.

Synthesis of Agrochemicals

This compound serves as an intermediate in the production of certain pesticides and fungicides.[1] The long alkyl chain can enhance the lipophilicity of the final product, improving its penetration into plant tissues or pest cuticles. For example, it can be a precursor in the synthesis of certain heterocyclic compounds with fungicidal activity.[6]

A general synthetic pathway involves the reaction of this compound with a suitable electrophile to introduce the tridecyl moiety into the final agrochemical structure. The specific reaction conditions and yields are highly dependent on the target molecule.

Production of Surfactants and Emulsifiers

Due to its amphiphilic properties, this compound is a key intermediate in the synthesis of cationic surfactants, such as quaternary ammonium compounds ("quats").[1] These surfactants have wide-ranging applications as emulsifiers, detergents, and cleaning agents.[1]

Synthesis of a Tridecyl-based Quaternary Ammonium Salt:

The synthesis typically involves the quaternization of a tertiary amine derived from this compound.

Experimental Protocol:

A general procedure for the synthesis of quaternary ammonium compounds can be adapted.[7]

-

Materials: this compound, an alkylating agent (e.g., methyl iodide or benzyl (B1604629) chloride), and a suitable solvent.

-

Procedure:

-

This compound is first converted to a tertiary amine through successive alkylations.

-

The resulting tertiary amine is then reacted with an alkyl halide.

-

The reaction mixture is typically heated to facilitate the quaternization.

-

The final quaternary ammonium salt is often isolated by precipitation or crystallization.

-

Reaction Scheme:

Synthesis of Quaternary Ammonium Surfactants.

Corrosion Inhibitors

This compound and its derivatives are effective corrosion inhibitors, particularly in the oil and gas industry.[1] The long alkyl chain forms a protective, hydrophobic film on metal surfaces, preventing contact with corrosive agents. The amine group helps in the adsorption of the molecule onto the metal surface.

Performance Data of Amine-Based Corrosion Inhibitors:

The following table summarizes the performance of various long-chain amine corrosion inhibitors, providing a comparative context for the efficacy of this compound derivatives.

| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| n-Octylamine | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 30 | 92.5 | [8] |

| n-Decylamine | Low Carbon Steel | 1 N H₂SO₄ | 10⁻¹ M | Not Specified | >90 | [8] |

| Di-dodecyl amine | Carbon Steel | 1 M HCl | 600 ppm | 40 | 71.4 | [9] |

Ligands in Catalysis

This compound can function as a ligand in transition metal catalysis, particularly with palladium-based catalysts.[1] The amine group coordinates to the metal center, influencing its electronic properties and steric environment, which in turn can affect the catalyst's activity and selectivity in cross-coupling reactions like the Heck or Suzuki reactions.[10][11]

Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:

References

- 1. This compound | 2869-34-3 | Benchchem [benchchem.com]

- 2. CN1318385C - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]

- 3. pp.bme.hu [pp.bme.hu]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nobelprize.org [nobelprize.org]

- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tridecylamine as a Capping Agent for Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecylamine (TDA), a long-chain primary amine, serves as an effective capping and stabilizing agent in the colloidal synthesis of a variety of nanoparticles. Its long alkyl chain provides a steric barrier that prevents nanoparticle aggregation, thereby controlling their size, shape, and dispersibility in nonpolar solvents. The amine headgroup coordinates to the surface of the growing nanocrystals, passivating surface defects and influencing the final morphology. These characteristics make TDA-capped nanoparticles promising candidates for applications in catalysis, electronics, and nanomedicine. This document provides detailed application notes and experimental protocols for the synthesis of metallic and semiconductor nanoparticles using this compound as a capping agent. While specific literature on this compound is limited, its properties and applications can be inferred from studies on similar long-chain alkylamines.[1]

Mechanism of Action

This compound functions as a capping agent by adsorbing to the surface of newly formed nanoparticles. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the metal or semiconductor atoms on the nanoparticle surface. The long, hydrophobic tridecyl chains then extend into the solvent, creating a steric hindrance that prevents the nanoparticles from coming into close contact and aggregating. This steric stabilization is crucial for controlling nanoparticle growth and maintaining a stable colloidal suspension. The dynamic equilibrium between adsorbed and free TDA molecules in the solution influences the growth kinetics and final size distribution of the nanoparticles.

Applications of this compound-Capped Nanoparticles

Nanoparticles capped with this compound and other long-chain alkylamines are versatile materials with a range of potential applications:

-

Catalysis: TDA-capped rhodium nanoparticles have been investigated for their catalytic activity in selective hydrogenation reactions.[2] The capping agent can influence the accessibility of the catalytic sites and the selectivity of the reaction.

-

Quantum Dots (QDs): In the synthesis of semiconductor nanocrystals like Cadmium Selenide (CdSe), this compound can be used to control crystal growth, leading to the formation of quantum dots with tunable optical and electronic properties. These QDs are valuable in applications such as bioimaging and light-emitting diodes (LEDs).

-

Perovskite Nanocrystals: The synthesis of metal halide perovskite nanocrystals, which have shown great promise in photovoltaics and optoelectronics, often employs long-chain amines to stabilize the nanocrystals and control their size and photoluminescence.[3]

-

Drug Delivery: The hydrophobic surface of TDA-capped nanoparticles can be utilized for the encapsulation of hydrophobic drugs. Further surface modification can render these nanoparticles water-dispersible for biomedical applications.

Data Presentation: Influence of Alkylamine Chain Length on Nanoparticle Properties

The length of the alkyl chain of the amine capping agent can significantly impact the resulting nanoparticle characteristics. The following table summarizes general trends observed in the synthesis of various nanoparticles with different long-chain alkylamines, which can be extrapolated to this compound (C13).

| Capping Agent (Chain Length) | Nanoparticle Type | Typical Size Range (nm) | Key Observations |

| Octylamine (C8) | Quantum Dots | Larger nanocrystals | Shorter chain length may lead to less effective steric hindrance, resulting in larger particles. |

| Dodecylamine (C12) | Palladium | ~2 nm (core) | Provides good stabilization for ultrasmall metallic nanoparticles.[4] |

| This compound (C13) | Rhodium | 3-10 nm | Effective in producing catalytically active nanoparticles on various supports.[2] |

| Octadecylamine (C18) | Quantum Dots | Smaller nanocrystals | Longer chain length generally provides better steric stabilization, leading to smaller, more uniform nanoparticles. |

Experimental Protocols

The following protocols are adapted from established methodologies for nanoparticle synthesis using long-chain alkylamines and can be used as a starting point for the synthesis of this compound-capped nanoparticles.

Protocol 1: Synthesis of this compound-Capped Rhodium (Rh-TDA) Nanoparticles

This protocol is based on the reported synthesis of TDA-capped rhodium nanoparticles for catalytic applications.[2]

Materials:

-

Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

-

This compound (TDA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

High surface area support (e.g., SBA-15, SiO₂, Al₂O₃)

Procedure:

-

Preparation of Rhodium Precursor Solution: Dissolve a specific amount of RhCl₃·xH₂O in ethanol to achieve the desired metal loading on the support.

-

Addition of Capping Agent: Add a molar excess of this compound to the rhodium precursor solution. The TDA to Rh molar ratio can be varied to control the nanoparticle size.

-

Impregnation: Add the high surface area support to the solution and stir for several hours to ensure uniform impregnation.

-

Reduction: Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) to the mixture under vigorous stirring. The color of the solution will change, indicating the formation of rhodium nanoparticles.

-

Washing and Drying: After the reduction is complete, filter the solid support, wash it thoroughly with ethanol and water to remove any unreacted precursors and byproducts, and dry it under vacuum.

Characterization:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the Rh nanoparticles on the support.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the rhodium nanoparticles.

-

Nitrogen Adsorption-Desorption: To measure the surface area and pore size distribution of the supported catalyst.

Caption: Workflow for the synthesis of this compound-Capped Rhodium Nanoparticles.

Protocol 2: Adapted Synthesis of this compound-Capped Cadmium Selenide (CdSe) Quantum Dots

This protocol is adapted from general hot-injection methods for the synthesis of quantum dots, where long-chain amines are commonly used as capping agents.

Materials:

-

Cadmium oxide (CdO)

-

This compound (TDA)

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

Procedure:

-

Preparation of Cadmium Precursor: In a three-neck flask, combine CdO, TDA, and ODE. Heat the mixture to ~150 °C under argon flow with stirring until the solution becomes clear. This indicates the formation of a Cd-TDA complex.

-

Preparation of Selenium Precursor: In a separate vial inside a glovebox, dissolve Se powder in TOP to form a TOP-Se solution.

-

Hot-Injection: Rapidly increase the temperature of the cadmium precursor solution to the desired growth temperature (e.g., 240-280 °C). Swiftly inject the TOP-Se solution into the hot reaction mixture.

-

Nanocrystal Growth: The injection will cause a temperature drop. Allow the temperature to recover and stabilize. The growth of CdSe nanocrystals can be monitored by taking aliquots at different time intervals and observing their photoluminescence under UV light. The reaction is typically stopped when the desired emission color is achieved.

-

Quenching and Purification: Cool the reaction mixture to room temperature. Add toluene to disperse the nanocrystals. Precipitate the CdSe quantum dots by adding methanol and centrifuge to collect the product. Repeat the dispersion-precipitation cycle several times to purify the nanocrystals.

Characterization:

-

UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties (absorbance and emission spectra) and estimate the size of the quantum dots.

-

Transmission Electron Microscopy (TEM): To visualize the size and shape of the CdSe nanocrystals.

-

Quantum Yield Measurement: To quantify the efficiency of photoluminescence.

Caption: Workflow for the synthesis of this compound-Capped CdSe Quantum Dots.

Concluding Remarks

This compound is a valuable capping agent for the synthesis of a range of nanoparticles. Its long alkyl chain provides excellent steric stabilization, enabling control over nanoparticle size and preventing aggregation. The protocols provided herein, adapted from established methods, offer a solid foundation for researchers to explore the synthesis and application of TDA-capped nanomaterials. Further optimization of reaction parameters such as precursor ratios, temperature, and reaction time will be necessary to achieve desired nanoparticle characteristics for specific applications in catalysis, bioimaging, and drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. Nanometer sized this compound capped Rhodium dispersed on high surface area support: catalytic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Rhodium Nanoparticles Using Tridecylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction